N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-14(2)18(13)21-19(24)17-11-22(12-20-17)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIDAAGCDIXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, a compound with the CAS number 2034301-45-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₄O₃
- Molecular Weight : 350.4 g/mol
- Chemical Structure : The compound features an imidazole ring substituted with a 2,6-dimethylphenyl group and a 4-nitrobenzyl moiety. This structural arrangement is significant for its biological interactions.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. Specifically, derivatives of aryl semicarbazones have been shown to enhance GABA levels and inhibit GABA transaminase, leading to increased anticonvulsant activity. For instance, a study found that certain derivatives increased GABA levels by 118% and demonstrated efficacy in various seizure models without neurotoxicity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. Similar imidazole derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway, which is critical in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and may provide therapeutic benefits in conditions characterized by excessive inflammation .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various biological targets. For example:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress.
- Antiurease Activity : Compounds structurally related to this imidazole derivative have shown potent antiurease activity, which is crucial in treating urease-related infections .
Case Studies
A notable case study examined the effects of imidazole derivatives on neuroprotective activities in models of neurodegeneration. The study reported that these compounds could protect neuronal cells from apoptosis induced by oxidative stress and exhibited favorable blood-brain barrier permeability .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have shown potential as anticancer agents. Studies demonstrate that modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Imidazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study focused on a series of imidazole derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the intrinsic pathway, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential of imidazole derivatives was evaluated using lipopolysaccharide-stimulated macrophages. This compound was shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory disorders .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares structural motifs with several derivatives documented in pesticide and chemical catalogs. Key comparisons include:
Table 1: Structural Comparison of Analogs
Q & A
Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including imidazole core formation, nitrobenzyl group introduction via alkylation, and carboxamide coupling. Key steps include:
- Nitrobenzyl group attachment : Use of 4-nitrobenzyl chloride under basic conditions (e.g., NaH in DMF) at 0–25°C to avoid side reactions .
- Carboxamide coupling : Employing coupling reagents like EDC/HOBt for amide bond formation between the imidazole and 2,6-dimethylaniline .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure compound. Yield optimization requires strict control of temperature and stoichiometry .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?
Analytical characterization should include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons of 2,6-dimethylphenyl at δ 6.8–7.2 ppm, nitrobenzyl methylene at δ 5.2–5.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~395.15 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : Validate C, H, N, O content (±0.4% theoretical) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems, and how can it be experimentally validated?
Based on structural analogs, the compound may inhibit kinases or enzymes via:
- Nitrobenzyl group interaction : Electrophilic nitro groups could disrupt ATP-binding pockets in kinases .
- Imidazole coordination : Metal ion chelation (e.g., Zn²⁺ in metalloenzymes) . Validation methods :
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
SAR strategies include:
- Substituent variation : Synthesize analogs with halogenated (e.g., Cl, F) or methoxy groups on the benzyl or phenyl rings to enhance lipophilicity or hydrogen bonding .
- Imidazole modification : Replace the nitro group with cyano or sulfonamide to alter electron-withdrawing effects .
- Bioactivity testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare EC₅₀ values .
Q. What strategies address solubility challenges during in vitro assays?
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Impurity interference : Use HPLC-MS to identify and quantify impurities (e.g., N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a common byproduct) .
- Statistical rigor : Apply ANOVA with post-hoc tests to ensure reproducibility across triplicate experiments .
Q. What computational approaches predict the compound’s binding affinity to therapeutic targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID 3H6) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How are critical impurities identified and controlled during synthesis?
- HPLC-UV/MS profiling : Monitor for common impurities like N-(2,6-dimethylphenyl)pyridine-2-carboxamide (retention time: 8.2 min) .
- Reference standards : Compare against certified impurities (e.g., CAS 39627-98-0) .
- Purification protocols : Optimize gradient elution in flash chromatography to remove methylated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
